Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
Overview
Description
Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is an organic compound with the molecular formula C17H25NO3 It is a derivative of heptanoic acid, featuring a dimethylamino group attached to a phenyl ring, which is further connected to an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate typically involves the esterification of 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process would include the careful control of temperature, pressure, and the molar ratios of reactants to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate: Similar structure but with diethylamino groups instead of dimethylamino groups.
Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxooctanoate: Similar structure but with an additional carbon in the heptanoate chain.
Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxobutanoate: Similar structure but with a shorter butanoate chain.
Uniqueness
Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the dimethylamino group enhances its solubility and interaction with various molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl 7-[4-(dimethylamino)phenyl]-7-oxoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-17(20)9-7-5-6-8-16(19)14-10-12-15(13-11-14)18(2)3/h10-13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYVZFTWWZPMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538512 | |
Record name | Ethyl 7-[4-(dimethylamino)phenyl]-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91727-04-7 | |
Record name | Ethyl 7-[4-(dimethylamino)phenyl]-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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